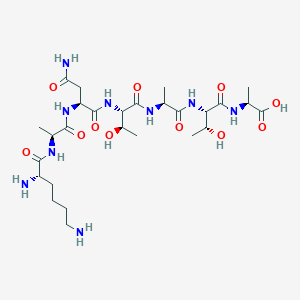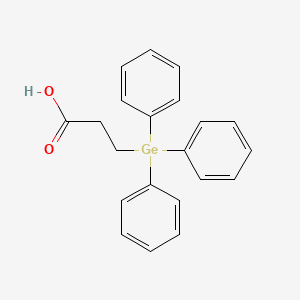
Propanoic acid, 3-(triphenylgermyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 3-(triphenylgermyl)-: is an organogermanium compound that features a propanoic acid backbone with a triphenylgermyl group attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of propanoic acid, 3-(triphenylgermyl)- typically involves the reaction of 3-(trichlorogermyl)propanoic acid with phenylmagnesium bromide. The reaction proceeds as follows :
Starting Material: 3-(trichlorogermyl)propanoic acid.
Reagent: Phenylmagnesium bromide.
Reaction Conditions: The reaction is carried out in a molar ratio of 1:4 (3-(trichlorogermyl)propanoic acid to phenylmagnesium bromide) to yield 3-(triphenylgermyl)propanoic acid.
Industrial Production Methods: While specific industrial production methods for propanoic acid, 3-(triphenylgermyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Propanoic acid, 3-(triphenylgermyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with phenylmagnesium bromide in different molar ratios to form various products.
Reduction Reactions: The alkyl Ge–C bond in the compound can be selectively cleaved by lithium aluminium hydride (LiAlH4) to yield triphenylgermane and other products.
Common Reagents and Conditions:
Phenylmagnesium bromide: Used in substitution reactions.
Lithium aluminium hydride (LiAlH4): Used in reduction reactions.
Major Products Formed:
- Phenyl 2-(triphenylgermyl)ethylketone
- 1,1-Diphenyl-3-(triphenylgermyl)propanol
- 1,1-Diphenyl-3-(triphenylgermyl)-1-propene
Wissenschaftliche Forschungsanwendungen
Biology and Medicine:
Industry: The compound’s unique properties make it a candidate for use in the development of advanced materials, such as polymers and coatings .
Wirkmechanismus
The mechanism of action of propanoic acid, 3-(triphenylgermyl)- involves its interaction with various molecular targets. The compound’s triphenylgermyl group can participate in various chemical reactions, influencing the compound’s overall reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
- 3-(Trichlorogermyl)propanoic acid
- Triphenylgermane
- Phenyl 2-(triphenylgermyl)ethylketone
Uniqueness: Propanoic acid, 3-(triphenylgermyl)- is unique due to its specific structure, which combines a propanoic acid backbone with a triphenylgermyl group. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
142208-35-3 |
|---|---|
Molekularformel |
C21H20GeO2 |
Molekulargewicht |
377.0 g/mol |
IUPAC-Name |
3-triphenylgermylpropanoic acid |
InChI |
InChI=1S/C21H20GeO2/c23-21(24)16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,23,24) |
InChI-Schlüssel |
BLWIBCLMACFECH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Ge](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B12540684.png)
![6-(4-chlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12540690.png)
![5-Methyl-7-phenyl-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinoline-2,6-dione](/img/structure/B12540705.png)
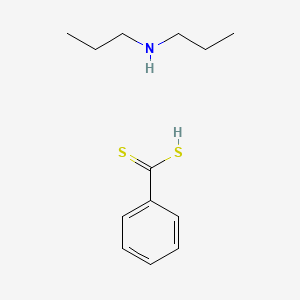
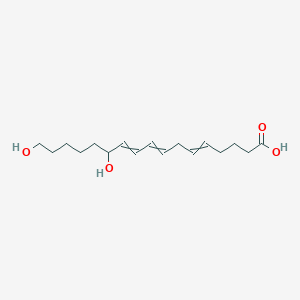
![N-[4-[3-[4,6-bis[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]phenyl]-6-[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]-3,3-dimethyl-N-propylbutanamide](/img/structure/B12540726.png)
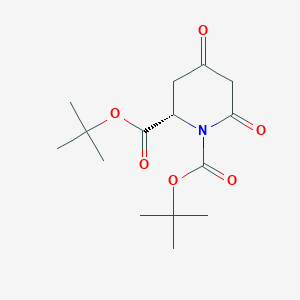

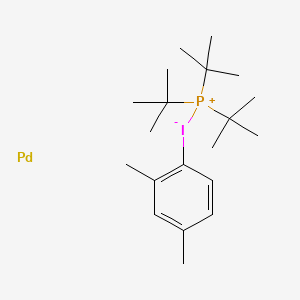
![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)
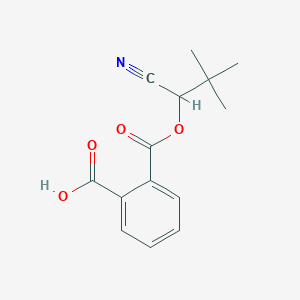
![2,2'-[Ethane-1,2-diylbis(oxy)]dibutanoic acid](/img/structure/B12540755.png)
![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid](/img/structure/B12540759.png)
